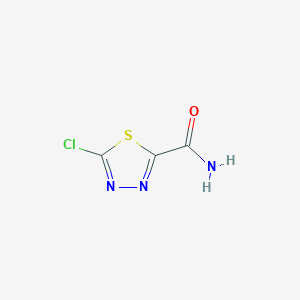
Methyl 4-acetoxythiophene-3-carboxylate
Vue d'ensemble
Description
Methyl 4-acetoxythiophene-3-carboxylate is a useful research compound. Its molecular formula is C8H8O4S and its molecular weight is 200.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Methyl 4-acetoxythiophene-3-carboxylate plays a role in chemical syntheses, such as the formation of 3,5-dialkoxythiophene-2-carboxylic acids through O-alkylation and alkaline hydrolysis, leading to high yield production of ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
- It's involved in the chlorination and nitration reactions of methyl 3-hydroxythiophene-2-carboxylate, offering insights into the production of 5-substituted compounds and the synthesis of novel thieno[3,4-b][1,4]oxazine ring systems (Corral, Lissavetzky, & Manzanares, 1990; Barker, Huddleston, Wood, & Burkitt, 2001).
Application in Catalysis and Organic Reactions
- The compound is useful in phase transfer catalysis-assisted Thorpe reactions for synthesizing 3-aminothiophene-2-carboxylates, demonstrating its role in eco-friendly chemical processes (Shah, 2011).
- It contributes to understanding the mechanism of the Dieckmann reaction, which is significant in organic synthesis, particularly in the preparation of methyl 4-oxotetrahydrothiophene-3-carboxylate (Hromatka, Binder, & Eichinger, 1973).
Biological and Medicinal Applications
- This compound derivatives, like 3-aminothiophene derivatives, are studied for their genotoxic and carcinogenic potentials, highlighting the importance of these compounds in safety evaluations and regulatory compliance in pharmaceuticals (Lepailleur et al., 2014).
- Synthesis of alanine functionalized oligo/polythiophenes derived from thiophenes, including methyl 3-hydroxythiophene-2-carboxylate, suggests their potential in biotechnology and material science applications (McTiernan & Chahma, 2010).
Environmental and Green Chemistry Applications
- The compound is involved in the electrocatalytic carboxylation of aromatic ketones with carbon dioxide in green chemistry processes, emphasizing its role in sustainable and environmentally friendly chemical syntheses (Feng, Huang, Liu, Yu, & Liu, 2011).
Propriétés
IUPAC Name |
methyl 4-acetyloxythiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-5(9)12-7-4-13-3-6(7)8(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULQEVLYHKUJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CSC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501153 | |
| Record name | Methyl 4-(acetyloxy)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65369-31-5 | |
| Record name | Methyl 4-(acetyloxy)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)







![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)


